molecular formula C17H20FN3OS B14153997 2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 6226-92-2

2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B14153997
CAS No.: 6226-92-2
M. Wt: 333.4 g/mol
InChI Key: CZMLGSMGRUMMNJ-UHFFFAOYSA-N
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Description

2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that features a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

6226-92-2

Molecular Formula

C17H20FN3OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-ethyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

InChI

InChI=1S/C17H20FN3OS/c1-3-11(4-2)17(22)19-16-14-9-23-10-15(14)20-21(16)13-7-5-12(18)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)

InChI Key

CZMLGSMGRUMMNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F

Origin of Product

United States

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